6,7-二氨基喹喔啉-2,3-二酮,二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

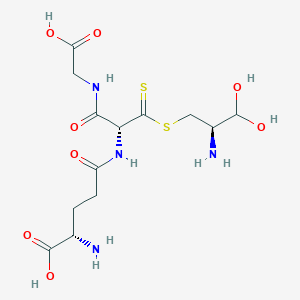

Synthesis Analysis

The synthesis of 6,7-Diaminoquinoxaline-2,3-dione derivatives involves several chemical reactions and methodologies. A notable method includes the treatment of 6,7-Diaminoquinoxaline-2,3-dione with substituted aromatic isothiocyanate to yield bis[3’-aryl thiocarbamido]-quinoxaline derivatives. These compounds, upon further cyclization with monochloroacetic acid in the presence of anhydrous sodium acetate and glacial acetic acid, afford bis[3-(4-substitutedphenyl)-4-oxothiazolidin-2-ylideneamino]quinoxaline derivatives (Pawar & Bhise, 2008). Electrochemical synthesis routes have also been explored, demonstrating the versatility of synthetic approaches for this compound and its derivatives (Dowlati, Nematollahi, & Othman, 2012).

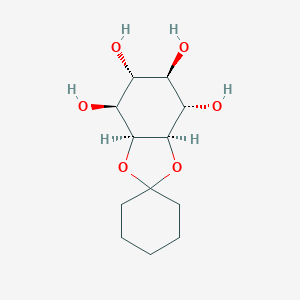

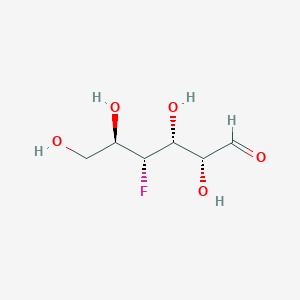

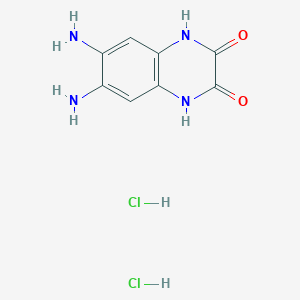

Molecular Structure Analysis

Structural analysis of 6,7-Diaminoquinoxaline-2,3-dione derivatives reveals a planar quinoxaline ring system. The dihedral angles between the quinoxaline ring and substituent phenyl rings indicate the spatial arrangement and potential intermolecular interactions, critical for understanding the compound's reactivity and properties (Janati et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving 6,7-Diaminoquinoxaline-2,3-dione derivatives are diverse, including acetoxylation reactions that provide insights into the compound's reactivity. Such reactions highlight the functional group transformations and the potential for creating complex molecular architectures (Zhou, Weber, & Keana, 1995).

Physical Properties Analysis

The crystalline structure and hydrogen bonding patterns of 6,7-Diaminoquinoxaline-2,3-dione derivatives contribute significantly to their physical properties. Analysis of these structures through X-ray crystallography and other techniques provides valuable information on the compound's stability, solubility, and potential applications (Wang, 2011).

Chemical Properties Analysis

The chemical properties of 6,7-Diaminoquinoxaline-2,3-dione derivatives are characterized by their reactivity towards various functional group transformations and their interaction with biological targets. These interactions are crucial for designing compounds with specific biological or chemical properties (Yoneda & Ogita, 1989).

科学研究应用

抗菌活性

6,7-二氨基喹喔啉-2,3-二酮已被用于合成具有抗菌活性的化合物。Pawar 和 Bhise(2008 年)的一项研究调查了 6,7-二氨基喹喔啉-2,3-二酮的衍生物对各种细菌菌株(包括革兰氏阳性菌和革兰氏阴性菌)的有效性 (Pawar & Bhise, 2008)。

镇痛活性

Visagaperumal 等人(2016 年)的研究探索了衍生自 6,7-二氨基喹喔啉-2,3-二酮的化合物的镇痛特性。他们的研究结果表明合成的化合物具有显着的镇痛作用 (Visagaperumal et al., 2016)。

甲基乙二醛检测

McLellan 和 Thornalley(1992 年)描述了在甲基乙二醛(一种与生物系统相关的化合物)的液相色谱荧光检测中使用 6,7-二甲氧基-2-甲基喹喔啉(6,7-二氨基喹喔啉-2,3-二酮的衍生物) (McLellan & Thornalley, 1992)。

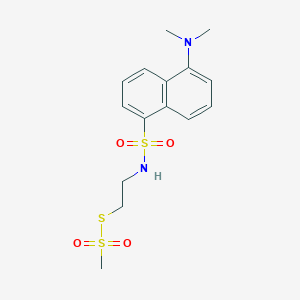

NMDA 受体拮抗作用

6,7-二氨基喹喔啉-2,3-二酮衍生物已被研究其作为 NMDA 受体拮抗剂的潜力。Yoneda 和 Ogita(1989 年)发现了一种特定的甘氨酸拮抗剂 DCQX,它影响 NMDA 介导的反应 (Yoneda & Ogita, 1989)。

手性化合物的合成

Sun 等人(1996 年)的研究重点是合成手性 1-(2'-氨基-2'-羧乙基)-1,4-二氢喹喔啉-2,3-二酮,探索其作为受体激动剂和拮抗剂的活性 (Sun et al., 1996)。

电化学合成

Dowlati 等人(2012 年)展示了衍生自 6,7-二氨基喹喔啉-2,3-二酮的 1,4-二(2-吡啶基甲基)-1,2,3,4-四氢喹喔啉-6,7-二酮的电化学合成,展示了其在化学合成中的潜力 (Dowlati et al., 2012)。

属性

IUPAC Name |

6,7-diamino-1,4-dihydroquinoxaline-2,3-dione;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2.2ClH/c9-3-1-5-6(2-4(3)10)12-8(14)7(13)11-5;;/h1-2H,9-10H2,(H,11,13)(H,12,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLMGIXAVUEGHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)C(=O)N2)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

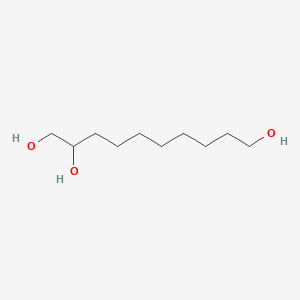

Molecular Formula |

C8H10Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Diaminoquinoxaline-2,3-dione, Dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。